

# In-Depth Technical Guide to the Physical Properties of Deuterated Nicotinonitrile

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## Compound of Interest

Compound Name: Nicotinonitrile-d4

Cat. No.: B016967

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## Introduction

Deuterated nicotinonitrile, specifically 3-Cyanopyridine-2,4,5,6-d4 (**nicotinonitrile-d4**), is a stable isotope-labeled derivative of nicotinonitrile. This modification, where hydrogen atoms on the pyridine ring are replaced with deuterium, makes it a valuable tool in pharmaceutical research and development. The substitution of hydrogen with deuterium can alter the metabolic fate of the molecule, often leading to a longer half-life due to the kinetic isotope effect. This technical guide provides a comprehensive overview of the physical, spectroscopic, and biological properties of deuterated nicotinonitrile, along with relevant experimental protocols and pathway visualizations to support its application in research.

## Physical and Chemical Properties

The physical properties of **nicotinonitrile-d4** are similar to its non-deuterated counterpart, with minor variations expected due to the increased mass of deuterium. The following tables summarize the key physical and chemical data for both deuterated and non-deuterated nicotinonitrile for comparative purposes.

## Physical Properties of Deuterated Nicotinonitrile (Nicotinonitrile-d4)

Property	Value	Reference(s)
Molecular Formula	C <sub>6</sub> D <sub>4</sub> N <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	108.14 g/mol	<a href="#">[1]</a>
CAS Number	1020719-32-7	<a href="#">[1]</a> <a href="#">[2]</a>
Melting Point	50-52 °C	
Boiling Point	Not explicitly reported; expected to be slightly higher than non-deuterated form.	
Density	Not explicitly reported; expected to be slightly higher than non-deuterated form.	
Solubility	Soluble in Chloroform, Ethyl Acetate, Methanol.	
Appearance	White to off-white crystalline solid.	
Isotopic Enrichment	≥98 atom % D	<a href="#">[1]</a>

## Physical Properties of Non-Deuterated Nicotinonitrile

Property	Value	Reference(s)
Molecular Formula	C <sub>6</sub> H <sub>4</sub> N <sub>2</sub>	[3]
Molecular Weight	104.11 g/mol	[4]
CAS Number	100-54-9	[3]
Melting Point	51 °C	[3]
Boiling Point	206.9 °C	[3][4]
Density	1.159 g/cm <sup>3</sup> at 25 °C	[3][4]
Solubility	Soluble in water, ethanol, ether, benzene, and hot petroleum ether.	[4]
Appearance	Colorless solid.	[3]

## Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of deuterated nicotinonitrile. The following sections describe the expected spectral characteristics.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR:** In a fully deuterated sample (≥98 atom % D), the proton signals corresponding to the pyridine ring will be absent or significantly diminished. Any residual proton signals would appear in the aromatic region.
- <sup>13</sup>C NMR:** The carbon signals will be present, but those corresponding to the deuterated positions will show coupling to deuterium, often resulting in multiplets. The chemical shifts are expected to be very similar to the non-deuterated compound.
- <sup>2</sup>H NMR:** A deuterium NMR spectrum will show signals corresponding to the deuterium atoms on the pyridine ring, confirming the positions and extent of deuteration.

### Infrared (IR) Spectroscopy

The IR spectrum of **nicotinonitrile-d4** will exhibit characteristic bands for the nitrile group ( $\text{C}\equiv\text{N}$  stretch) around  $2230\text{ cm}^{-1}$ . The C-D stretching vibrations will appear at lower frequencies (around  $2200\text{--}2300\text{ cm}^{-1}$ ) compared to the C-H stretches (around  $3000\text{--}3100\text{ cm}^{-1}$ ) of the non-deuterated compound.

## Mass Spectrometry (MS)

The molecular ion peak in the mass spectrum of **nicotinonitrile-d4** will be observed at an  $m/z$  corresponding to its molecular weight ( $\sim 108.14$ ), which is four mass units higher than that of non-deuterated nicotinonitrile ( $m/z \sim 104.11$ ).

## Experimental Protocols

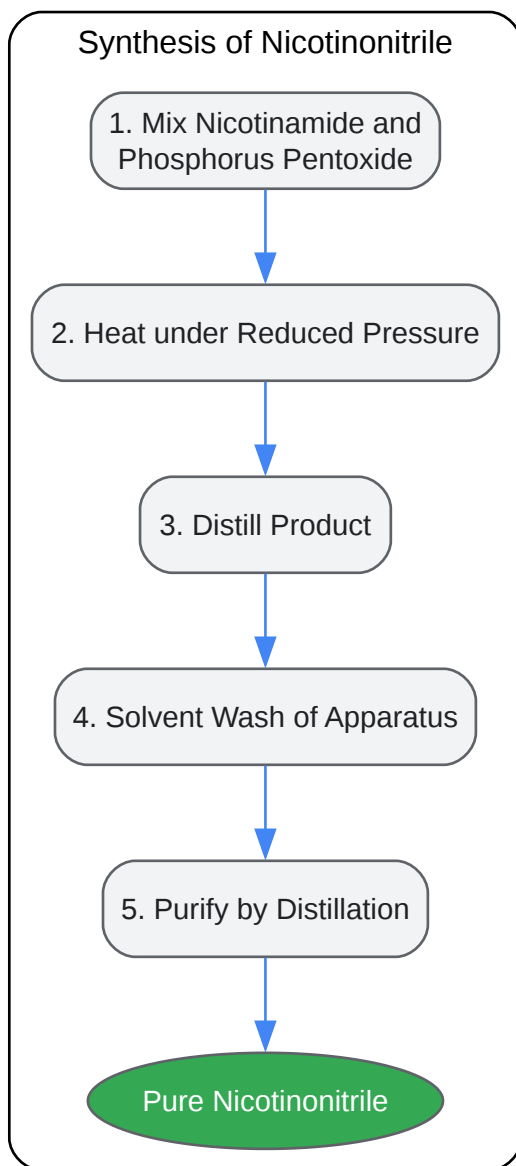
### Synthesis of Nicotinonitrile-d4

A common method for the synthesis of nicotinonitrile is the dehydration of nicotinamide. For the synthesis of **nicotinonitrile-d4**, a deuterated precursor would be required. Alternatively, H/D exchange reactions on nicotinonitrile can be performed. The following is a general protocol for the synthesis of nicotinonitrile that can be adapted for the deuterated analog.

Protocol: Dehydration of Nicotinamide[5][6]

- **Reactants:** In a dry round-bottomed flask, combine powdered nicotinamide (or its deuterated analog) and phosphorus pentoxide.
- **Mixing:** Stopper the flask and shake vigorously to ensure thorough mixing of the powders.
- **Apparatus Setup:** Connect the flask to a distillation apparatus, including an air condenser and a receiver cooled in an ice-salt bath.
- **Reaction:** Reduce the pressure and heat the mixture with a high-temperature burner. Heat vigorously until the reaction is complete and no more product distills over.
- **Work-up:** After cooling, rinse the condenser and tube with a suitable solvent (e.g., ether or acetone) to collect the product.
- **Purification:** Combine the distillate and the washings. Remove the solvent by distillation and then distill the product at atmospheric pressure to yield pure nicotinonitrile.

Below is a workflow diagram for this synthesis.



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Caption: General workflow for the synthesis of nicotinonitrile.

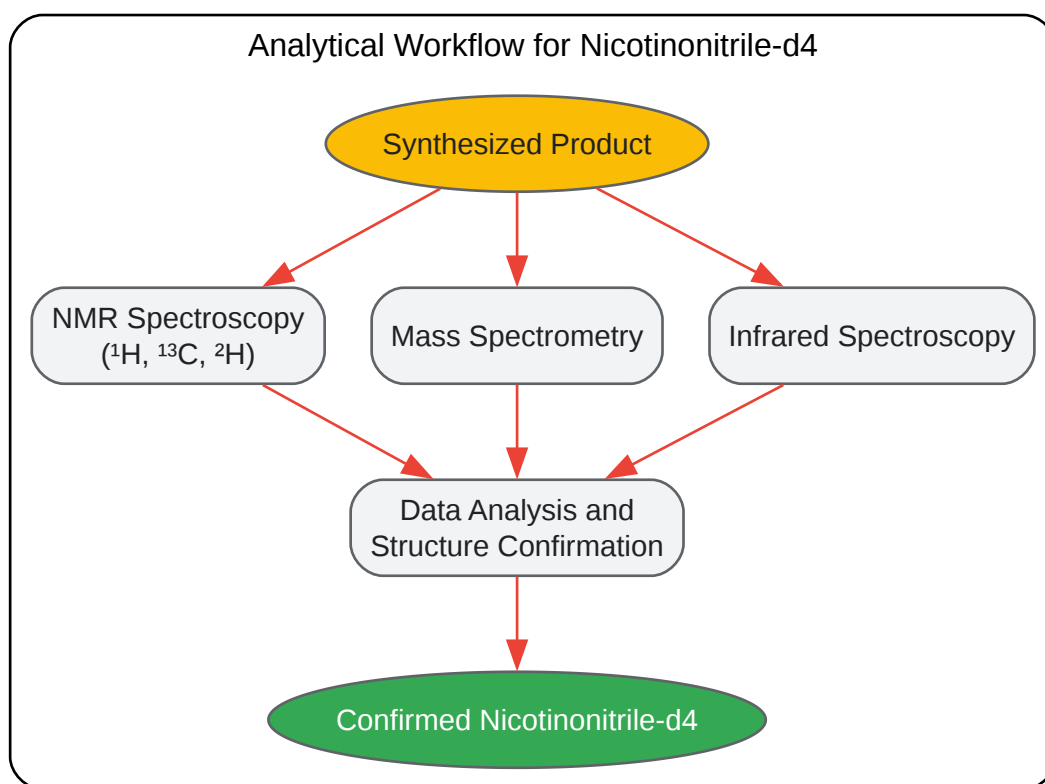
## Analytical Procedures

Protocol: Purity and Identity Confirmation

- NMR Spectroscopy:

- Dissolve a small sample of the final product in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ).
- Acquire  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^2\text{H}$  NMR spectra.
- Confirm the absence of proton signals on the pyridine ring in the  $^1\text{H}$  NMR spectrum.
- Verify the presence of deuterium signals in the  $^2\text{H}$  NMR spectrum.
- Compare the  $^{13}\text{C}$  NMR spectrum to that of a non-deuterated standard to confirm the carbon skeleton.
- Mass Spectrometry:
  - Prepare a dilute solution of the sample.
  - Analyze using a high-resolution mass spectrometer.
  - Confirm the molecular weight and isotopic distribution of the molecular ion peak.
- Infrared Spectroscopy:
  - Acquire an IR spectrum of the sample.
  - Identify the characteristic  $\text{C}\equiv\text{N}$  and  $\text{C-D}$  stretching frequencies.

The following diagram illustrates the analytical workflow.



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Caption: Analytical workflow for identity and purity confirmation.

## Biological Activity and Signaling Pathways

Nicotinonitrile derivatives have been extensively studied for their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7][8] Their mechanism of action often involves the modulation of key cellular signaling pathways.

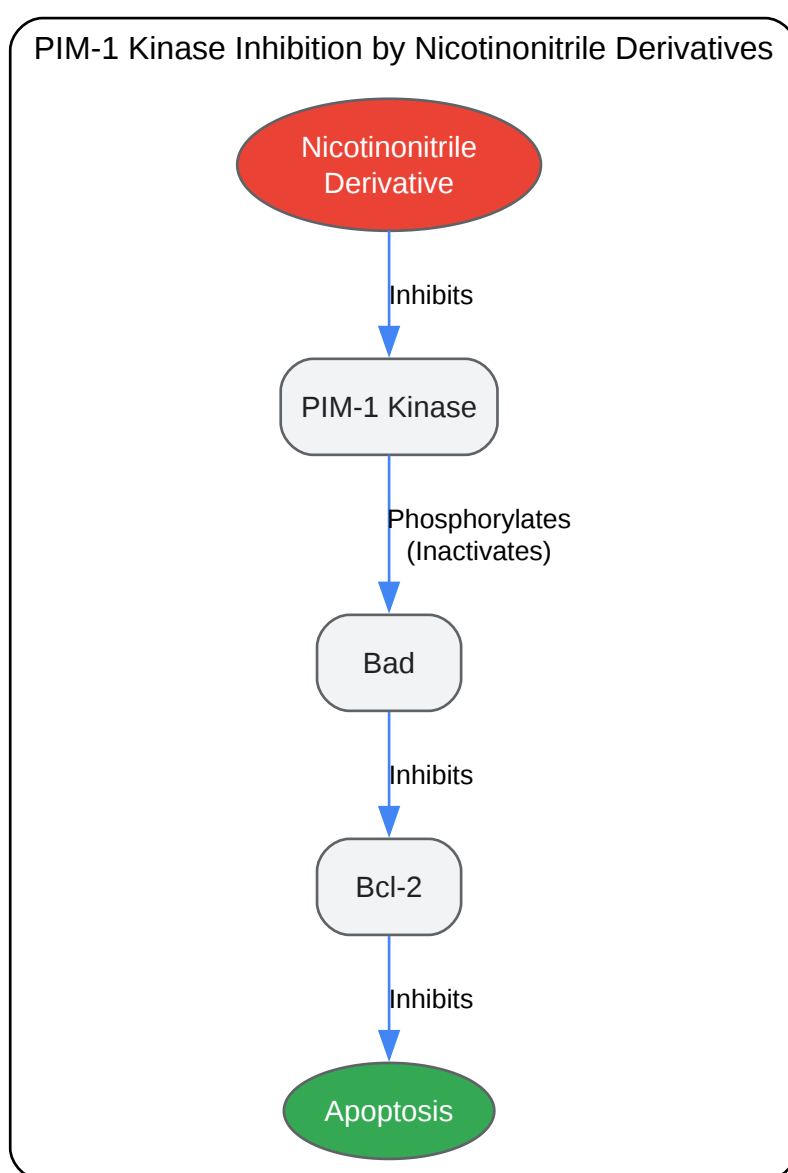
### Anticancer Activity

Nicotinonitrile-based compounds have shown significant potential as anticancer agents through several mechanisms:

- **Kinase Inhibition:** Many nicotinonitrile derivatives act as inhibitors of various protein kinases, which are crucial for cancer cell proliferation and survival. A notable target is the PIM-1 kinase.[7]

- Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins and by activating caspases.[8]
- Cell Cycle Arrest: Nicotinonitrile derivatives can halt the cell cycle at different phases, thereby inhibiting the proliferation of cancer cells.[8]

The diagram below illustrates the role of nicotinonitrile derivatives in inhibiting the PIM-1 kinase pathway, leading to apoptosis.

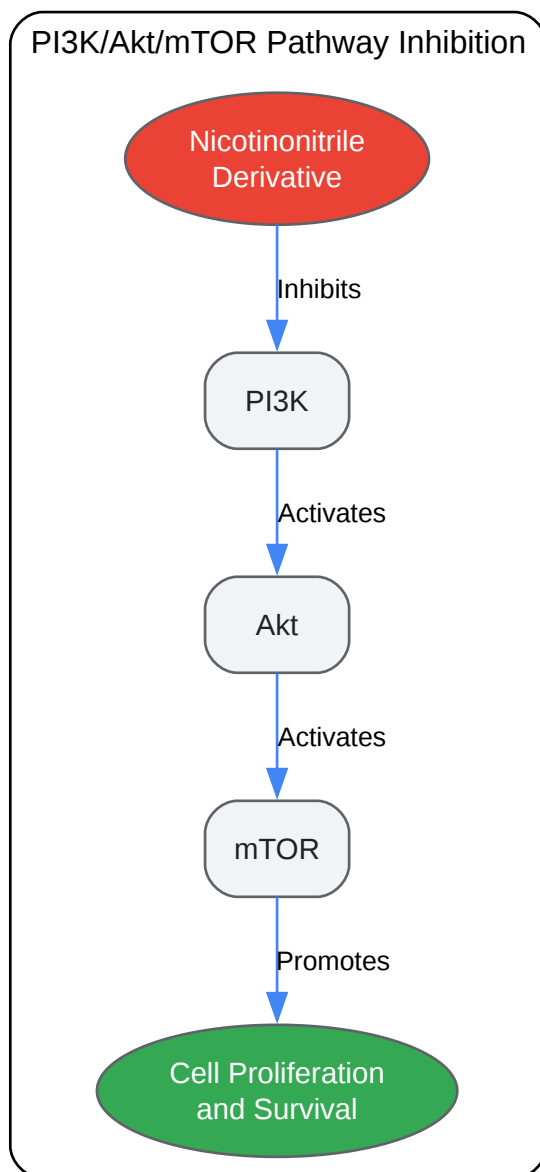


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Caption: Nicotinonitrile derivatives can inhibit PIM-1 kinase.

Another important pathway targeted by some nicotinonitrile compounds is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.



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Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

## Conclusion

Deuterated nicotinonitrile is a key molecule for researchers in drug discovery and development. Its physical and spectroscopic properties are well-characterized, and its synthesis is achievable through established methods. The diverse biological activities of the nicotinonitrile scaffold, particularly its ability to modulate critical signaling pathways in cancer, highlight its therapeutic potential. This guide provides the foundational technical information necessary for the effective utilization of deuterated nicotinonitrile in a research setting.

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